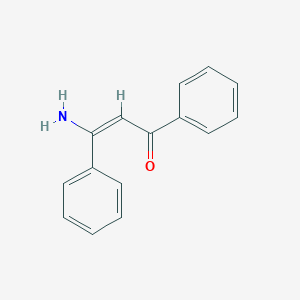

3-Amino-1,3-diphenyl-2-propen-1-one

Overview

Description

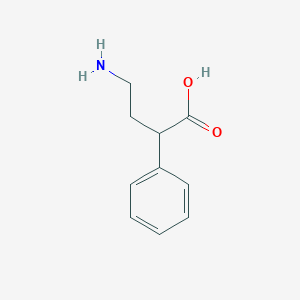

3-Amino-1,3-diphenyl-2-propen-1-one, also known as chalcone, is a carbonyl compound . It is characterized by having an α, β-unsaturated carbonyl system, two phenol rings, and a three-carbon chain that unites them . It has been regarded as a biogenetic precursor for flavonoids and isoflavonoids .

Synthesis Analysis

The synthesis of 1,3-diphenyl-2-propen-1-one (chalcone) can be achieved by condensing an aromatic aldehyde with a ketone in the presence of a base . The reaction is possible because the aromatic aldehyde lacks hydrogens in the α-position relative to the carbonyl group, which prevents self-condensation but enables it to react with the ketone .Molecular Structure Analysis

The molecular formula of 3-Amino-1,3-diphenyl-2-propen-1-one is C15H13NO . It consists of two aromatic (phenyl) rings linked through the aethylenic bridge of the conjugated double bond with the three carbon-α,β-unsaturated carbonyl system .Chemical Reactions Analysis

The conjugate reduction of 1,3-diphenyl-2-propen-1-one was investigated with Catalytic Transfer Hydrogenation (CTH) using formate salts and Pd/C . Experiments varying substrate concentration and reaction pH were performed .Physical And Chemical Properties Analysis

The compound has several thermophysical properties. For instance, it has a specific triple point temperature, normal boiling temperature, critical temperature, and critical pressure . It also has specific density values at different temperatures .Scientific Research Applications

Biological Activities and Synthesis : A study described the synthesis and biological properties of 1,3-diphenyl-2-propen-1-ones, highlighting their potent suppression of nitric oxide (NO) generation and anti-excitotoxicity in vitro (Jang, Jung, & Oh, 2007).

Luminescence and Structure : The synthesis and crystal structure of boron difluoride of 3-amino-1,3-diphenyl-2-propene-1-onate was studied. It showed significant luminescence intensity and a bathochromic shift of the spectra from solutions to crystals (Fedorenko et al., 2016).

Photosensitive Polyimide Synthesis : The compound was synthesized for its application in the development of photosensitive polyimide (Wu Qun-rong, 2007).

Antidepressant Activity : Some derivatives of 1,3-diphenyl-2-propen-1-one were synthesized and evaluated for antidepressant activity, showing significant reduction in immobility times in mice (Prasad et al., 2005).

Neuroprotective Effect : A study described the efficient synthesis and neuroprotective effect of substituted 1,3-diphenyl-2-propen-1-ones, highlighting their potential in radical scavenging and suppression of NO generation (Jung et al., 2008).

Self-Assembling Microstructures : Research on diphenylalanine analogues, including 1,3-diphenyl-2-propen-1-one, showed the formation of distinctive microstructures with applications in energy storage, biosensing, and drug delivery (Pellach et al., 2016).

Chiral Auxiliary in Amination Reactions : The compound was used in the conversion to a phosphorus-containing oxazoline, which proved to be an efficient ligand for palladium-catalyzed enantioselective allylic amination reactions (Sudo & Saigo, 1997).

Safety And Hazards

Future Directions

Chalcone derivatives are structurally one of the most diverse group of flavonoids and straightforwardly allow to cyclize the forming flavonoid structure, which is an isomeric key step for the skeletal change of chalcones . They demonstrate a wide range of therapeutic activities such as anticancer, antioxidants . In the near future, it is expected that these chalcone-based PTP-1B inhibitors will open new avenues of diabetotherapeutics .

properties

IUPAC Name |

(E)-3-amino-1,3-diphenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-11H,16H2/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFSTMGURUSUMJ-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1,3-diphenyl-2-propen-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)